

¹H and ¹³C NMR spectroscopy of 2,3-Dichloro-1,4-dimethylbenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dichloro-1,4-dimethylbenzene

Cat. No.: B1618174

[Get Quote](#)

An Application Note on the Structural Elucidation of **2,3-Dichloro-1,4-dimethylbenzene** using ¹H and ¹³C NMR Spectroscopy

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol and in-depth spectral analysis for the structural elucidation of **2,3-Dichloro-1,4-dimethylbenzene** using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details optimized sample preparation, data acquisition parameters, and a thorough interpretation of the resulting spectra. The causality behind chemical shifts and signal multiplicities is explained by considering the molecule's structural symmetry and the electronic effects of its substituents.

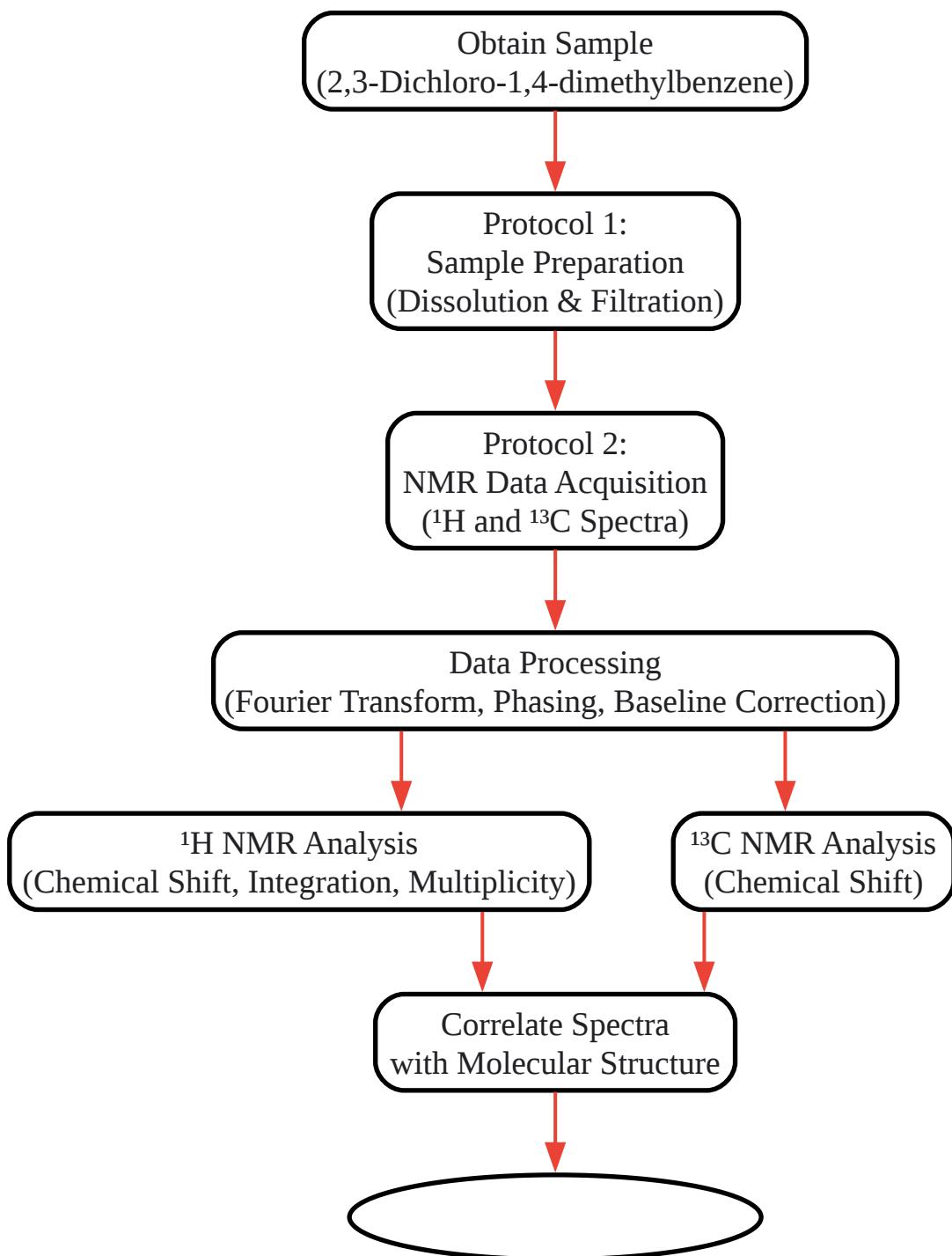
Introduction to 2,3-Dichloro-1,4-dimethylbenzene

2,3-Dichloro-1,4-dimethylbenzene (also known as 2,3-dichloro-p-xylene) is a substituted aromatic hydrocarbon with the molecular formula C₈H₈Cl₂.^[1]^[2] Its structure consists of a p-xylene core with two chlorine atoms substituted at the 2 and 3 positions of the benzene ring. As a halogenated aromatic compound, it serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures.^[3] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note serves as a practical guide to obtaining and interpreting high-quality ¹H and ¹³C NMR spectra for the definitive structural verification of **2,3-Dichloro-1,4-dimethylbenzene**.

Molecular Structure and Symmetry Analysis

A foundational step in predicting and interpreting NMR spectra is the analysis of the molecule's symmetry. The structure of **2,3-Dichloro-1,4-dimethylbenzene** possesses a C₂v symmetry axis, which dictates the chemical equivalence of its protons and carbons.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dichloro-1,4-dimethylbenzene | 34840-79-4 | lookchem [lookchem.com]
- 2. 2,3-Dichloro-1,4-dimethylbenzene | C8H8Cl2 | CID 286729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- To cite this document: BenchChem. [1H and 13C NMR spectroscopy of 2,3-Dichloro-1,4-dimethylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1618174#1h-and-13c-nmr-spectroscopy-of-2-3-dichloro-1-4-dimethylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com